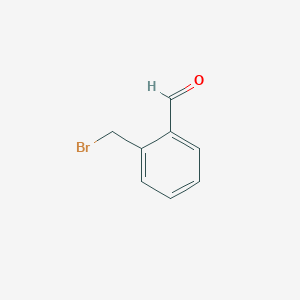

2-(Bromomethyl)benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

- Aljaar et al. (2013) reported the synthesis of 2-aryl-1,2-dihydrophthalazines via the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, using K2CO3 as a base and FeCl3 as a catalyst. This process delivers 2-aryl-1,2-dihydrophthalazines with yields ranging from 60 to 91% (Aljaar, Conrad, & Beifuss, 2013).

Molecular Structure Analysis

- Balachander and Manimekalai (2017) conducted spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes. They used FT-IR, GC-MS, and NMR spectroscopy for characterization, and performed theoretical studies for predicting favoured conformations (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

- Xu et al. (2016) described a copper-catalyzed three-component domino reaction of 2-bromoaldehydes, which involves the effective construction of three C-N bonds in one operation (Xu et al., 2016).

- Janssen-Müller et al. (2016) discussed the activation of 2-(bromomethyl)benzaldehydes using N-heterocyclic carbenes, representing a novel approach to generating o-quinodimethane intermediates (Janssen-Müller et al., 2016).

Physical Properties Analysis

Research on the physical properties of 2-(Bromomethyl)benzaldehyde specifically was not found in the papers. However, such studies typically involve determining melting points, boiling points, solubility, and density.

Chemical Properties Analysis

- Tureski and Tanski (2013) studied 2-Bromo-5-fluorobenzaldehyde, revealing the presence of short Br⋯F interactions and offset face-to-face π-stacking interactions in the crystal structure, which are relevant for understanding the chemical properties of similar bromomethyl benzaldehydes (Tureski & Tanski, 2013).

Applications De Recherche Scientifique

1. Synthesis of Pyrido1,2-bbenzazepines

- Application Summary: 2-(Bromomethyl)benzaldehyde is used in the synthesis of pyrido1,2-bbenzazepine derivatives. These compounds have been found to have significant cytoprotective properties and are effective as tranquilizers .

- Methods of Application: The synthesis of these derivatives is based on the reaction of 2-(bromomethyl)benzophenones and 2-(bromomethyl)benzaldehyde with 2-methylpyridines . The route of synthesis includes several steps with the possibility of isolating intermediate compounds .

- Results or Outcomes: The structure of the reaction products was proved by mass spectrometry, IR and one- and two-dimensional correlation NMR spectroscopy .

2. Construction of Functionalized Carbazoles

- Application Summary: 2-(Bromomethyl)benzaldehyde is used in the synthesis of functionalized carbazoles and their heterocyclic motifs . These compounds have several synthetic applications in pharma industries, energy devices, and materials sciences .

- Methods of Application: The synthesis involves Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond-formations, aromatization and cascade domino reactions .

- Results or Outcomes: The review paper briefly summarized new synthetic strategies of carbazole preparation approaches .

3. Synthesis of Substituted Benzaldehydes

- Application Summary: 2-(Bromomethyl)benzaldehyde is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

- Methods of Application: The synthesis involves a two-step, one-pot reduction/cross-coupling strategy . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

- Results or Outcomes: This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

4. Continuous Photochemical Benzylic Bromination

- Application Summary: 2-(Bromomethyl)benzaldehyde is used in continuous photochemical benzylic bromination . This process involves the in situ generation of bromine, generally by mixing an oxidant with a source of bromide ions, under acidic conditions .

- Methods of Application: The method involves the use of a generator concept, which provides excellent mass efficiency, in many cases even comparable to direct use of Br2 . The most common oxidant for this role is H2O2, which is stored and used as an aqueous solution .

- Results or Outcomes: The application of this method enables transmetalation of alkyl fragments onto palladium and subsequent cross-coupling .

5. Synthesis of 2-Bromomethyl Indole

- Application Summary: 2-(Bromomethyl)benzaldehyde is used in the synthesis of 2-bromomethyl indole . This compound is a key intermediate in the synthesis of various indole derivatives, which have a wide range of applications in medicinal chemistry .

- Methods of Application: The synthesis involves the use of a Lewis acid and is used as a carbon–carbon triple bond activator and can be used in catalytic amounts as LA even in producing the water from the first condensation process .

- Results or Outcomes: The application of this method enables the synthesis of a variety of indole derivatives .

6. Synthesis of Polyaromatic Carbazoles

- Application Summary: 2-(Bromomethyl)benzaldehyde is used in the synthesis of polyaromatic carbazoles . These compounds have several synthetic applications in pharma industries, energy devices, and materials sciences .

- Methods of Application: The synthesis involves Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond-formations, aromatization and cascade domino reactions .

- Results or Outcomes: The review paper briefly summarized new synthetic strategies of carbazole preparation approaches .

Safety And Hazards

Propriétés

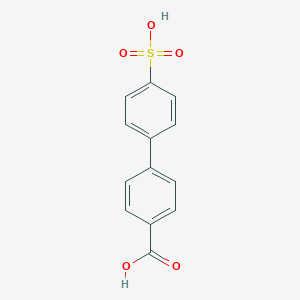

IUPAC Name |

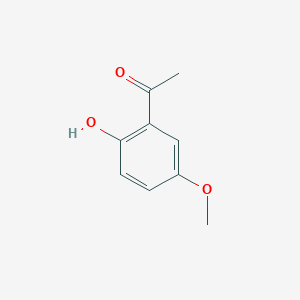

2-(bromomethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIVWSKQVHYIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460147 | |

| Record name | 2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)benzaldehyde | |

CAS RN |

60633-91-2 | |

| Record name | 2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)